molecular formula C11H10ClN3O2 B3015542 5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1784910-93-5

5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3015542
CAS No.: 1784910-93-5
M. Wt: 251.67
InChI Key: MJSARSMWKGZXLJ-UHFFFAOYSA-N
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Description

5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through a multi-step process involving the cyclization of suitable precursors. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to yield the corresponding pyrazole derivative.

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The process is optimized to minimize the use of hazardous reagents and solvents, making it more environmentally friendly. Catalysts and green chemistry principles are often employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain. Additionally, it can interact with DNA and RNA, affecting cellular processes and exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 5-amino-3-(4-bromophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 5-amino-3-(4-methylphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

Compared to similar compounds, 5-amino-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

5-amino-3-(4-chlorophenyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-15-10(13)8(11(16)17)9(14-15)6-2-4-7(12)5-3-6/h2-5H,13H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSARSMWKGZXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=C(C=C2)Cl)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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